N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 312587-72-7
VCID: VC5623614
InChI: InChI=1S/C16H16N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.38

N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide

CAS No.: 312587-72-7

Cat. No.: VC5623614

Molecular Formula: C16H16N2O3S

Molecular Weight: 316.38

* For research use only. Not for human or veterinary use.

N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide - 312587-72-7

Specification

CAS No. 312587-72-7
Molecular Formula C16H16N2O3S
Molecular Weight 316.38
IUPAC Name N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]acetamide
Standard InChI InChI=1S/C16H16N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-11H2,1H3,(H,17,19)
Standard InChI Key KPJGRYOLZDRQKR-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

Chemical Identity

N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl]acetamide possesses the molecular formula C₁₆H₁₆N₂O₃S and a molecular weight of 316.38 g/mol. The compound’s structure features a 2,3-dihydroindole ring sulfonylated at the 1-position, connected via a sulfonyl group to a para-substituted phenylacetamide (Figure 1). This configuration enables diverse interactions with biological targets, particularly enzymes and receptors associated with disease pathways .

Table 1: Key Molecular Properties

PropertyValue
CAS Number312587-72-7
Molecular FormulaC₁₆H₁₆N₂O₃S
Molecular Weight316.38 g/mol
Sulfonamide Group-SO₂NH- linkage
Indole Substituent2,3-Dihydro-1H-indole
Acetamide PositionPara to sulfonyl group

Synthesis and Optimization

Reaction Pathways

The synthesis of N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide involves multi-step organic reactions, typically beginning with the sulfonylation of 2,3-dihydroindole. A common approach involves:

  • Sulfonylation: Reacting 2,3-dihydroindole with a sulfonyl chloride derivative under basic conditions to form the intermediate sulfonamide.

  • Acetamide Coupling: Introducing the acetamide group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling at the para position of the phenyl ring .

Reaction Conditions

Optimization studies highlight the critical role of solvent selection and temperature control. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates, while reaction temperatures are maintained between 60–80°C to balance yield and purity. Post-synthesis purification employs high-performance liquid chromatography (HPLC), achieving >95% purity in isolated batches.

Table 2: Representative Synthesis Parameters

ParameterOptimal Condition
SolventDMF or DCM
Temperature60–80°C
CatalystNot specified (base-mediated)
Purification MethodHPLC
Yield70–85% (reported)

Pharmacological Applications and Research Findings

Antitumor Activity

Preliminary studies on sulfonamide-indole hybrids indicate antiproliferative effects against cancer cell lines. For instance, derivatives with similar frameworks exhibit IC₅₀ values of 10–50 µM in lung (A549) and breast (MCF-7) cancer models . Mechanistically, these compounds induce apoptosis through caspase-3 activation and mitochondrial membrane depolarization .

Future Directions and Challenges

Derivative Development

Structural modifications, such as halogenation at the indole 5-position or substitution of the acetamide group, could enhance bioavailability and target specificity . Computational models predict that fluorinated analogs may improve blood-brain barrier penetration for neurological applications .

Preclinical Validation

Robust in vivo pharmacokinetic and toxicity studies are needed to advance this compound beyond in vitro assays. Current data gaps include ADME (absorption, distribution, metabolism, excretion) profiles and long-term safety evaluations.

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